- Chemoenzymatic Route for the Synthesis of (S)-Moprolol, a Potential β-Blocker, Chirality, 2016, 28(4), 313-318
Cas no 93-14-1 (Guaifenesin)
Guaifenesin Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-Methoxyphenoxy)-1,2-propanediol
- Guaifenesin
- Guaiphenesin (FDA)
- Diethyl pyrrol-1-yl malonate
- guaiacol glyceryl ether
- glycerol guaiacolate
- Guaiacol Glycerol Ether
- rac Guaifenesin
- 3-(o-Methoxyphenoxy)-1,2-Propanediol
- Dilyn
- G 87
- gge
- Glyceryl guaiacolate
- guaiacol
- Guaifensin
- guaiphenesin
- Guaiphenesine
- Gvaja
- my301
- Resil
- Resyl
- guaifenesin iMpurity
- Methphenoxydiol
- Aeronesin
- Breonesin
- Bronchol
- Aresol
- Propanosedyl
- Guaiphesin
- Flartussin
- Cortussin
- Guaiamar
- Guaiacuran
- Calmipan
- Myocaine
- Guaianesin
- Guaiacurane
- Myoscain
- Dorassin
- Reduton
- Myocain
- Hytuss
- Gaiamar
- Creson
- Glycerin guaiacolate
- Metossipropandiolo
- Methoxypropanediol
- Glyceryl guaiacol
- 3-(2-methoxyphenoxy)propane-1,2-diol
- Metfenossidiolo
- Tenntuss
- Reorganin
- Neuroton
- Myorelax
- 1,2-Propanediol, 3-(o-methoxyphenoxy)- (6CI, 8CI)
- 3-(2-Methoxyphenoxy)-1,2-propanediol (ACI)
- 1,2-Dihydroxy-3-(2-methoxyphenoxy)propane
- 2-G
- Actifed C
- Amonidren
- Colrex Expectorant
- Equicol
- Giafen
- Glycerol α-(2-methoxyphenyl) ether
- Glycerol α-(o-methoxyphenyl)ether
- Glycerol α-guaiacyl ether
- Glyceryl guaiacol ether
- Glyceryl guaiacolate ether
- Glyceryl guaiacyl ether
- Glycerylguaiacol
- Glycodex
- Glycotuss
- Guaiacol glycerin ether
- Guaiacyl glyceryl ether
- Guaifenesine
- Guajacuran
- Guanar
- Guayanesin
- Hustosil
- MeSH ID: D006140
- Miocurin
- Mucinex
- Muskurelax
- My 301
-
- MDL: MFCD00016873
- Inchi: 1S/C10H14O4/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,11-12H,6-7H2,1H3
- InChI Key: HSRJKNPTNIJEKV-UHFFFAOYSA-N
- SMILES: OCC(COC1C(OC)=CC=CC=1)O
- BRN: 2049375
Computed Properties
- Exact Mass: 198.08900
- Monoisotopic Mass: 198.089209
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 198.22
- XLogP3: 1.4
- Topological Polar Surface Area: 58.9
Experimental Properties
- Color/Form: Powder
- Density: 1.1825 (rough estimate)
- Melting Point: 80.0 to 84.0 deg-C
- Boiling Point: 215 ºC (19 mmHg)
- Flash Point: 215°C/19mm
- Refractive Index: 1.5550 (estimate)
- Solubility: 50g/l (experimental)
- Water Partition Coefficient: 5 g/100 mL (25 ºC)
- PSA: 58.92000
- LogP: 0.42720
- Odor: SLIGHT CHARACTERISTIC ODOR
- Merck: 4555
- FEMA: 2723
- Solubility: Soluble in ethanol, ether and benzene, slightly soluble in petroleum ether, insoluble in water.
- Vapor Pressure: 1.52X10-6 mm Hg at 25 °C (est)
Guaifenesin Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P301+P312+P330
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36
- RTECS:TY8400000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R22; R36/37/38
Guaifenesin Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
Guaifenesin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-25G |
Guaifenesin |
93-14-1 | 25g |
¥287.99 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G5627-500G |
Guaifenesin |
93-14-1 | 500g |
¥1682.46 | 2023-11-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1027-1G |
Guaifenesin |
93-14-1 | 1g |
¥851.53 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001956 |
Guaifenesin |
93-14-1 | ¥1309.92 | 2023-04-20 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1301007-200MG |
Guaifenesin |
93-14-1 | 200mg |
¥3302.56 | 2025-01-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0700000 |
Guaifenesin |
93-14-1 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| TRC | G810500-10mg |
rac Guaifenesin |
93-14-1 | 10mg |
$ 110.00 | 2023-09-07 | ||
| TRC | G810500-1g |
rac Guaifenesin |
93-14-1 | 1g |
$ 153.00 | 2023-09-07 | ||
| TRC | G810500-10g |
rac Guaifenesin |
93-14-1 | 10g |
$210.00 | 2023-05-18 | ||
| TRC | G810500-25g |
rac Guaifenesin |
93-14-1 | 25g |
$ 316.00 | 2023-09-07 |
Guaifenesin Production Method
Production Method 1
Production Method 2
1.2 rt; 30 min, rt
1.3 rt; 4 h, reflux; overnight, rt
- N-Acyl-2-substituted-1,3-thiazolidines, a new class of non-narcotic antitussive agents: studies leading to the discovery of ethyl 2-[(2-methoxyphenoxy)methyl]-β-oxothiazolidine-3-propanoate, Journal of Medicinal Chemistry, 1995, 38(3), 508-25
Production Method 3
Production Method 4
Production Method 5
1.2 5 h, 60 °C
- A green process for synthesis of β-hydroxy aryl ethers in presence of transition metal nanoparticles, India, , ,
Production Method 6
1.2 Solvents: Ethanol ; 30 min, reflux; 8 h, reflux
- Solid state properties and effective resolution procedure for guaifenesin, 3-(2-methoxyphenoxy)-1,2-propanediol, Tetrahedron: Asymmetry, 2006, 17(21), 3015-3020
Production Method 7
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water
- Glycerol as a source of designer solvents: physicochemical properties of low melting mixtures containing glycerol ethers and ammonium salts, Physical Chemistry Chemical Physics, 2017, 19(41), 28302-28312
Production Method 9
- An Eco-Friendly and Switchable Carbon-Based Catalyst for Protection-Deprotection of Vicinal Diols, ChemCatChem, 2023, 15(12),
Production Method 10
Production Method 11
- Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C-N and C-O bonds, Chem, 2023, 9(2), 511-522
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid ; 4 h, 80 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7, cooled
- New method for synthesis of guaiacol glyceryl ether from isopropylidene glycerol and guaiacol, China, , ,
Production Method 14
Production Method 15
1.2 50 °C; 5 h, 50 °C → 90 °C; 25 h, 90 °C → 15 °C
1.3 Reagents: Oxalic acid , Sodium bromide Solvents: Water ; pH 7
- Method for synthesizing 3-(o-methoxyphenoxy)-1,2-propylene glycol as drug intermediate of guaifenesin, China, , ,
Production Method 16
1.2 Reagents: Bromo(1-methylethyl)magnesium Solvents: Diethyl ether ; 20 min, -116 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -116 °C
1.4 Reagents: Dimethyl sulfide ; -116 °C → rt
- Capturing primary ozonides for a syn-dihydroxylation of olefins, Nature Chemistry, 2023, 15(9), 1262-1266
Production Method 17
Production Method 18
1.2 10 - 12 h, 25 - 35 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 5 - 6 h, 27 °C
- An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers, Organic Process Research & Development, 2012, 16(10), 1660-1664
Production Method 19
1.2 5 h, 60 °C
- Synergistic dual activation catalysis by palladium nanoparticles for epoxide ring opening with phenols, Chemical Communications (Cambridge, 2013, 49(52), 5886-5888
Production Method 20
Guaifenesin Raw materials
- Glycidol Standard
- 2-(2-Methoxyphenoxy)methyloxirane
- Guaiacol
- 4-(Hydroxymethyl)-1,3-dioxolan-2-one
- (2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Benzene, 1-(allyloxy)-2-methoxy-
- Glycerol
- 3-Amino-1,2-propandiol
Guaifenesin Preparation Products
Guaifenesin Suppliers
Guaifenesin Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Guaifenesin
Guaifenesin (CAS No. 93-14-1): Chemical Profile and Recent Applications in Pharmaceutical Research
Guaifenesin, with the chemical formula C10H12O5 and a CAS number of 93-14-1, is a well-established expectorant agent widely recognized for its role in promoting mucus clearance in respiratory conditions. This compound, primarily classified as a mucoactive agent, has garnered significant attention not only for its therapeutic applications but also for its potential in various biochemical and pharmacological research domains. The molecular structure of Guaifenesin features a guaicol moiety linked to a β-D-galactopyranoside unit, which contributes to its solubility and interaction with biological systems.
The primary pharmacological mechanism of Guaifenesin involves the stimulation of cough reflexes while simultaneously increasing the volume and liquidity of respiratory secretions. This action is attributed to its ability to break disulfide bonds within mucoproteins, thereby reducing the viscosity of mucus. Such properties make it an indispensable component in formulations designed to alleviate symptoms associated with colds, bronchitis, and other respiratory tract infections. The widespread use of Guaifenesin in over-the-counter medications underscores its safety profile and efficacy, as evidenced by decades of clinical application.
In recent years, research has delved deeper into the multifaceted pharmacological properties of Guaifenesin, extending beyond its traditional role as an expectorant. Studies have begun to explore its potential anti-inflammatory and antioxidant effects, which may contribute to its therapeutic benefits in chronic respiratory diseases. For instance, investigations have revealed that Guaifenesin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that Guaifenesin could be repurposed for conditions involving excessive inflammation, such as asthma or chronic obstructive pulmonary disease (COPD).
Moreover, the structural features of Guaifenesin have attracted interest in the field of drug design and development. Its guaicol moiety exhibits significant interactions with biological targets, making it a valuable scaffold for synthesizing novel therapeutic agents. Researchers are exploring derivatives of Guaifenesin that enhance its bioavailability or target specific pathological processes more effectively. For example, modifications aimed at improving solubility or reducing metabolic degradation have shown promise in preclinical studies, paving the way for next-generation mucoactive drugs.
The chemical synthesis of Guaifenesin (CAS No. 93-14-1) is another area where advancements have been made. Modern synthetic methodologies have improved yield and purity, ensuring consistent quality for pharmaceutical applications. Techniques such as enzymatic glycosylation and catalytic hydrogenation have enabled more efficient production processes, aligning with global demand for high-purity compounds. These innovations not only enhance the accessibility of Guaifenesin but also support cost-effective manufacturing without compromising efficacy.
From a regulatory perspective, Guaifenesin benefits from extensive documentation regarding its safety and efficacy, which has facilitated its approval in numerous countries worldwide. Regulatory agencies continue to monitor emerging research to ensure that labeling and usage guidelines remain up-to-date with the latest scientific understanding. This robust framework ensures that healthcare professionals can confidently incorporate Guaifenesin into treatment protocols while maintaining high standards of patient care.
The role of computational chemistry in understanding Guaifenesin's interactions has also gained prominence. Molecular modeling techniques allow researchers to predict how Guaifenesin binds to biological targets at an atomic level. Such insights are invaluable for optimizing drug formulations and identifying potential side effects before clinical trials begin. High-performance computing resources now enable complex simulations that were previously impractical, accelerating the pace of discovery in medicinal chemistry.
In conclusion, Guaifenesin (CAS No. 93-14-1) remains a cornerstone in respiratory medicine due to its well-documented efficacy and safety profile. However, ongoing research continues to uncover new applications and refine our understanding of its mechanisms of action. As scientific knowledge evolves, so too will the therapeutic potential of this versatile compound, reinforcing its importance in both clinical practice and pharmaceutical innovation.
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